2-azido-N-(2-chloropyridin-3-yl)acetamide
CAS No.:
Cat. No.: VC16469259
Molecular Formula: C7H6ClN5O
Molecular Weight: 211.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H6ClN5O |
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Molecular Weight | 211.61 g/mol |
IUPAC Name | 2-azido-N-(2-chloropyridin-3-yl)acetamide |
Standard InChI | InChI=1S/C7H6ClN5O/c8-7-5(2-1-3-10-7)12-6(14)4-11-13-9/h1-3H,4H2,(H,12,14) |
Standard InChI Key | RDFFFVGQUGIHHX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)Cl)NC(=O)CN=[N+]=[N-] |
Introduction
Synthesis and Optimization
Synthetic Route
The synthesis of 2-azido-N-(2-chloropyridin-3-yl)acetamide typically proceeds via nucleophilic substitution (SN₂) of a precursor halogenated acetamide. As demonstrated in analogous systems , the reaction involves:
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Precursor Preparation: 2-Chloro-N-(2-chloropyridin-3-yl)acetamide (PubChem CID: 737317) is synthesized by acylating 2-chloropyridin-3-amine with chloroacetyl chloride.
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Azide Introduction: The chloride at the α-position is displaced by sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) or ethanol/water mixture under reflux (80°C, 24 h) .
Reaction Scheme:
Optimization Parameters
Key factors influencing yield and purity include:
Purification is achieved via recrystallization from ethanol, yielding colorless crystals .
Structural Characterization
Spectroscopic Analysis
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FT-IR: A strong absorption band at ~2100 cm⁻¹ confirms the azide (-N₃) group . The amide C=O stretch appears at ~1650 cm⁻¹.
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¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (d, J=4.8 Hz, 1H, pyridine-H), 8.10 (dd, J=8.0, 1.6 Hz, 1H, pyridine-H), 7.55 (m, 1H, pyridine-H), 4.25 (s, 2H, CH₂N₃), 2.40 (s, 3H, CH₃) .
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X-ray Crystallography: While no data exists for this specific compound, analogous structures (e.g., 2-azido-N-(4-methylphenyl)acetamide) reveal planar acetamide groups and zigzag hydrogen-bonded chains along the c-axis . The 2-chloropyridinyl group likely induces steric hindrance, altering packing motifs.
Computational Insights
Density functional theory (DFT) calculations predict:
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Dipole Moment: ~4.2 D (due to polar azide and amide groups).
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Torsional Angles: N-N-C-C torsion ≈ −173° (similar to ), favoring linear azide conformation.
Physicochemical Properties
Applications in Research
Click Chemistry
The azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles . For example:
This reaction is pivotal in drug discovery, exemplified by triazole-containing kinase inhibitors .
Medicinal Chemistry
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